

# Clinical pharmacokinetics of topical Dorzolamide administration

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## Compound of Interest

Compound Name: Dorzolamide

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An In-depth Technical Guide on the Clinical Pharmacokinetics of Topical **Dorzolamide** Administration

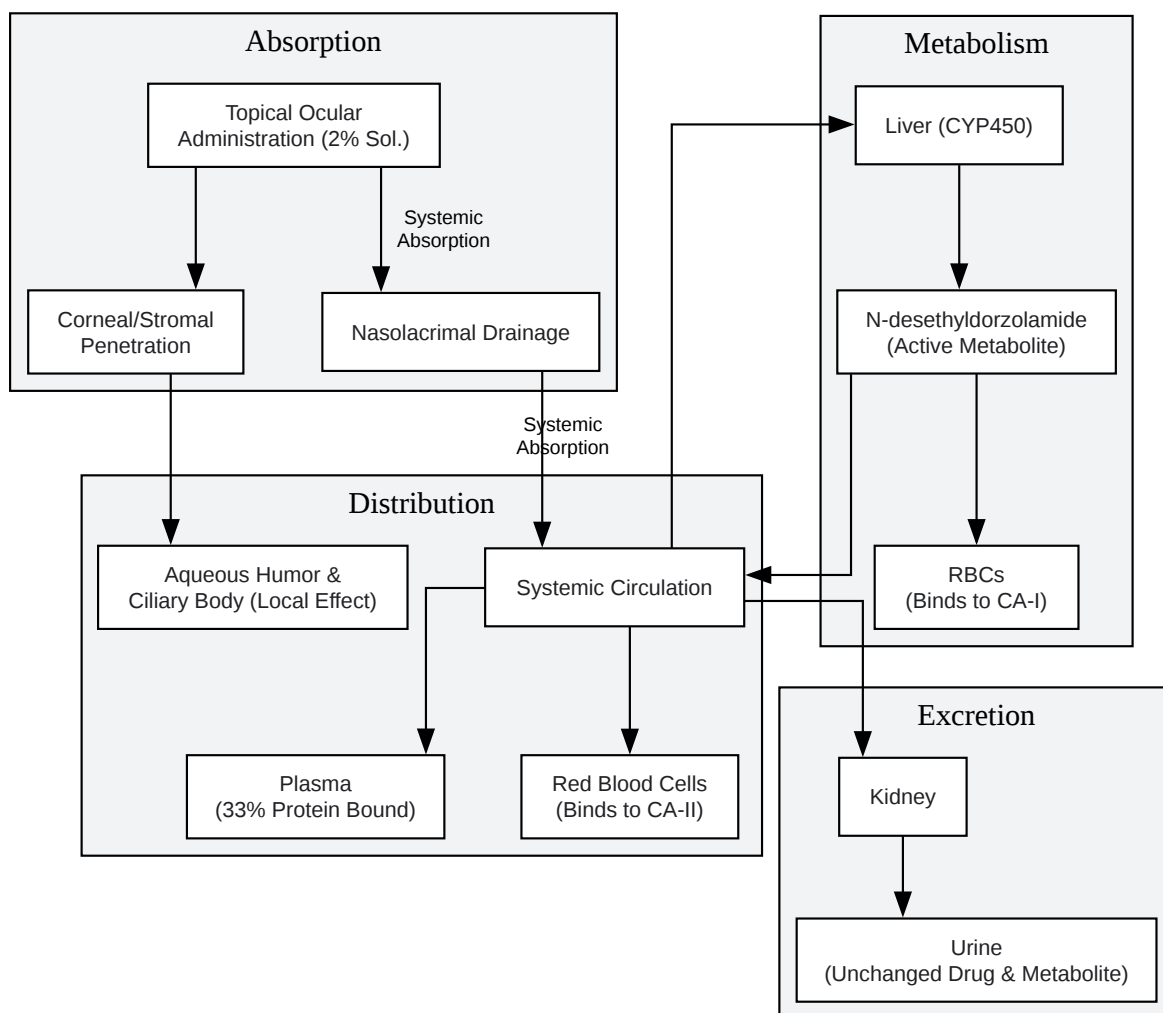
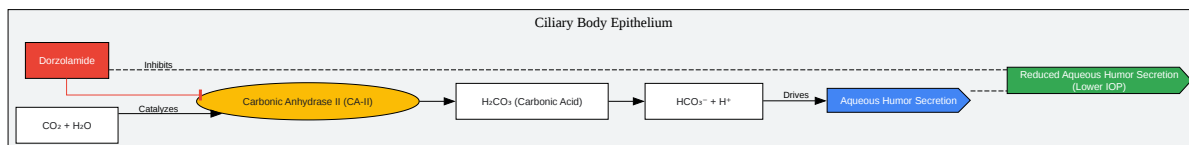
## Introduction

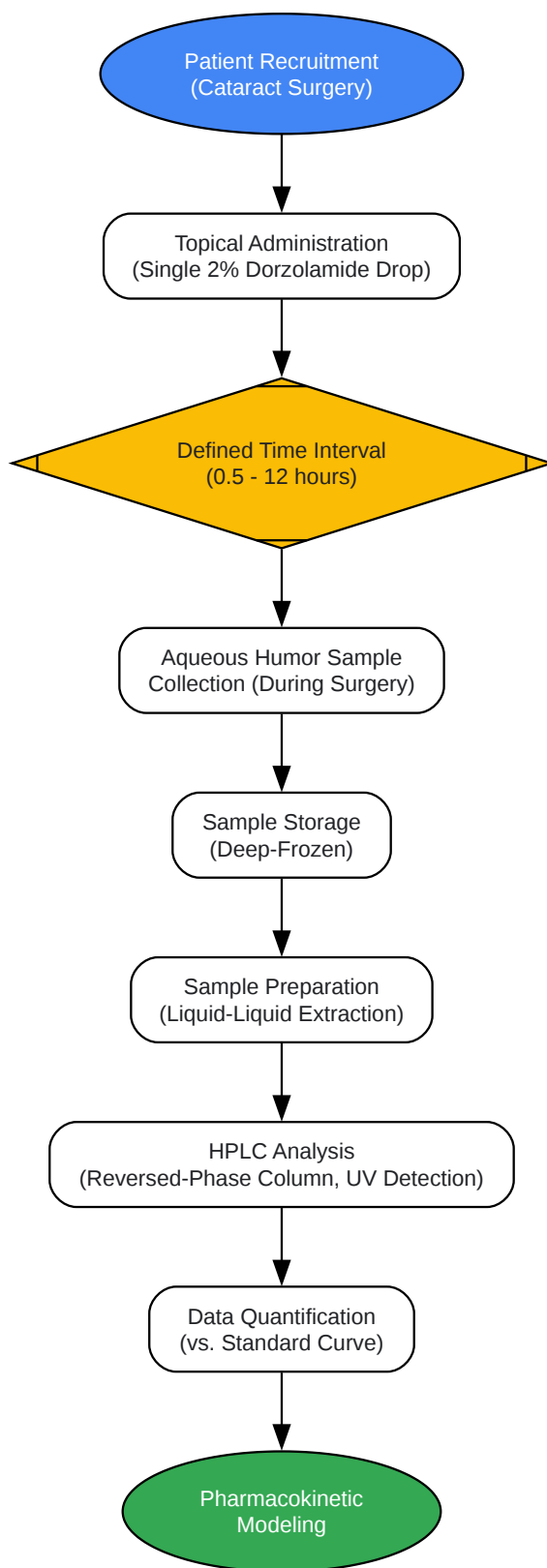
**Dorzolamide** is a non-bacteriostatic sulfonamide derivative and a potent, second-generation carbonic anhydrase inhibitor (CAI) administered topically to the eye.<sup>[1][2]</sup> It is a primary therapeutic agent for reducing elevated intraocular pressure (IOP) in patients with open-angle glaucoma and ocular hypertension.<sup>[1][3]</sup> By selectively inhibiting carbonic anhydrase isoenzyme II (CA-II), which is abundant in the ciliary processes of the eye, **dorzolamide** effectively decreases the production of aqueous humor, the fluid that fills the anterior and posterior chambers of the eye.<sup>[1][2][4]</sup> Unlike its oral CAI predecessors, topically administered **dorzolamide** offers a favorable safety profile, minimizing the systemic side effects commonly associated with this drug class, such as metabolic acidosis and electrolyte disturbances.<sup>[1][3]</sup> This guide provides a comprehensive overview of the clinical pharmacokinetics of topical **dorzolamide**, detailing its absorption, distribution, metabolism, and excretion (ADME), supported by quantitative data, experimental methodologies, and process visualizations.

## Mechanism of Action

The primary therapeutic effect of **dorzolamide** is the reduction of intraocular pressure. This is achieved through the specific inhibition of carbonic anhydrase II (CA-II) located in the ciliary body epithelium.<sup>[5][6]</sup>

- **Aqueous Humor Production:** The formation of aqueous humor is dependent on the secretion of bicarbonate ( $\text{HCO}_3^-$ ) ions into the posterior chamber by the ciliary processes.<sup>[4]</sup> This process is catalyzed by carbonic anhydrase, which facilitates the reversible hydration of carbon dioxide ( $\text{CO}_2$ ) to form carbonic acid ( $\text{H}_2\text{CO}_3$ ), which then dissociates into hydrogen ( $\text{H}^+$ ) and bicarbonate ions.<sup>[1][5]</sup>
- **Enzyme Inhibition:** **Dorzolamide** exhibits a high affinity for CA-II, binding to the enzyme and blocking its catalytic activity.<sup>[1]</sup> This inhibition slows the rate of bicarbonate ion formation.<sup>[7]</sup>
- **Reduced Fluid Transport:** The reduction in available bicarbonate ions subsequently decreases sodium and fluid transport into the posterior chamber.<sup>[1][7]</sup>
- **Lowered IOP:** The overall result is a significant decrease in the rate of aqueous humor secretion, which in turn lowers the intraocular pressure.<sup>[1][8]</sup>





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